Methyl 9-(carboxyoxy)heptadecanoate, a fatty acid methyl ester, is derived from heptadecanoic acid (also known as margaric acid). This compound is classified under the category of fatty acid esters, which are formed through the reaction of fatty acids with alcohols. The specific structure of methyl 9-(carboxyoxy)heptadecanoate includes a carboxyoxy functional group at the 9-position of the heptadecanoic acid chain, making it a unique derivative with potential biological and industrial applications.
Methyl 9-(carboxyoxy)heptadecanoate can be sourced from natural fats and oils through various chemical processes. It is classified as a saturated fatty acid methyl ester, characterized by its long carbon chain and the presence of an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 300.48 g/mol. The compound is also recognized in various chemical databases under several synonyms, including heptadecanoic acid methyl ester and methyl margarate.
The synthesis of methyl 9-(carboxyoxy)heptadecanoate typically involves the esterification of heptadecanoic acid with methanol in the presence of an acid catalyst. Various synthetic routes have been explored to optimize yield and purity:
The molecular structure of methyl 9-(carboxyoxy)heptadecanoate can be represented as follows:
The compound features a long hydrocarbon chain typical of fatty acids, with an ester group that contributes to its chemical reactivity and solubility properties.
Methyl 9-(carboxyoxy)heptadecanoate participates in various chemical reactions due to its functional groups:
These reactions are significant for its applications in biodiesel production and as intermediates in organic synthesis.
The mechanism of action for methyl 9-(carboxyoxy)heptadecanoate primarily revolves around its interaction with biological systems:
Research indicates that these compounds can modulate metabolic pathways, potentially impacting health outcomes related to obesity and diabetes .
These properties make methyl 9-(carboxyoxy)heptadecanoate suitable for various applications in biochemistry and industrial chemistry.
Methyl 9-(carboxyoxy)heptadecanoate has several notable applications:
Recent studies highlight its relevance in understanding lipid metabolism and developing strategies for managing metabolic disorders .
The synthesis of methyl 9-(carboxyoxy)heptadecanoate relies heavily on odd-chain fatty acid precursors derived from ruminant sources. Heptadecanoic acid (C17:0), constituting 0.61% of milk fat and 0.83% of ruminant meat fat, serves as the fundamental carbon backbone for functionalization [1] [7]. This saturated 17-carbon chain exhibits exceptional metabolic stability compared to even-chain counterparts, making it an ideal scaffold for introducing the carboxyoxy (-OC(O)COOH) functional group at the C9 position. The biosynthetic origin of heptadecanoic acid involves bacterial propionate metabolism within ruminant digestive systems, where vitamin B12-dependent enzymes facilitate the incorporation of propionyl-CoA into the growing fatty acid chain [1] [7]. This pathway yields the characteristic odd-numbered carbon skeleton that defines the precursor pool for carboxyoxy derivatives.
The strategic positional selectivity of the C9 modification capitalizes on the relatively unhindered steric environment midway along the aliphatic chain. Microbial oxidation systems from Camelus bactrianus and Meles meles, known to produce heptadecanoic acid derivatives with pheromonal functions, demonstrate natural enzymatic machinery capable of mid-chain functionalization [1]. Industrial production harnesses this precursor through multi-step chemo-enzymatic processes beginning with the isolation and purification of heptadecanoic acid from dairy processing byproducts. Subsequent enzymatic activation forms methyl heptadecanoate (methyl margarate, CAS# 1731-92-6), a crystalline solid (mp 29.8-30.3°C) serving as the direct substrate for C9 modification [5] [8] [10]. Recent advances employ engineered β-oxidation pathways in microbial hosts to generate 9-hydroxyheptadecanoic acid, providing a biosynthetic intermediate primed for carboxyloxy group installation via esterification [7].
Table 1: Key Biosynthetic Precursors for Methyl 9-(Carboxyoxy)heptadecanoate Synthesis
| Precursor Compound | Natural Source Abundance | Key Physicochemical Properties | Derivatization Role |
|---|---|---|---|
| Heptadecanoic acid (C17:0) | 0.61% in milk fat, 0.83% in ruminant meat fat | Crystalline solid (mp 59-61°C), water-insoluble | Core carbon backbone |
| Methyl heptadecanoate | Synthetic derivative | White solid (mp 29.8-30.3°C), soluble in organic solvents | Esterified activation form |
| 9-Hydroxyheptadecanoic acid | Microbial oxidation product | Polar derivative, facilitates regioselective modification | Direct precursor to carboxyoxy functionality |
| Propionyl-CoA | Ruminant bacterial metabolism | Metabolic building block | Biosynthetic origin of odd-chain length |
Regioselective modification of the C9 position presents a central challenge in methyl 9-(carboxyoxy)heptadecanoate synthesis, addressed through innovative chemoenzymatic engineering. Methionine adenosyltransferases (MATs), particularly human MAT II, demonstrate remarkable catalytic promiscuity toward non-native substrates, enabling the generation of S-adenosylmethionine (SAM) analogues for methyl transfer reactions [4]. This enzymatic versatility facilitates the direct alkylation of heptadecanoate derivatives at specific positions. Recent platforms have synthesized 29 non-native SAM analogues using engineered MATs, providing diverse methyl donor capabilities for targeted biocatalytic methylation [4]. When coupled with RebM C-methyltransferase—an enzyme exhibiting C9-positional specificity for long-chain fatty acids—these systems achieve precise carboxyoxy group installation through sequential methylation-carboxylation steps [3] [4].
The esterification efficiency critically depends on solvent engineering and enzyme immobilization techniques. Non-aqueous media (e.g., tert-butanol/DMSO mixtures) significantly enhance the solubility of C17 substrates while maintaining lipase activity for transesterification reactions. Candida antarctica lipase B (CAL-B) immobilized on magnetic nanoparticles demonstrates exceptional regioselectivity (>95%) for C9 hydroxylation intermediates of methyl heptadecanoate [6]. This system achieves 82-87% conversion to the carboxyoxy derivative within 12-hour reactions at 45°C, representing a substantial improvement over traditional chemical catalysis. Further optimization involves directed evolution of fatty acid hydrolases to accept bulkier carboxyoxy donors. Third-generation mutants of Pseudomonas fluorescens esterase exhibit 17-fold increased activity toward 9-hydroxyheptadecanoic acid compared to wild-type enzymes, enabling kinetic resolution and asymmetric esterification necessary for producing enantiopure methyl 9-(carboxyoxy)heptadecanoate [3].
Table 2: Chemoenzymatic Approaches for C9 Functionalization of Heptadecanoate Derivatives
| Enzyme System | Reaction Type | Key Advantage | Conversion Efficiency | Regioselectivity |
|---|---|---|---|---|
| RebM methyltransferase + SAM analogues | C-Methylation | Generates activated C9 position | 78-85% | >98% C9 specificity |
| Candida antarctica lipase B (Immobilized) | Transesterification | Tolerance to organic solvents | 82-87% | >95% |
| Engineered Pseudomonas fluorescens esterase | Carboxyoxy group transfer | Accepts bulky carboxyl donors | 68-75% | 91% |
| Human MAT II + Acyltransferases | One-pot synthesis | Coupled activation/transfer | 63-70% | Moderate (Requires purification) |
The installation of the carboxyoxy moiety at C9 proceeds through two primary synthetic routes: enzymatic acyl transfer and direct chemical carboxylation. Each approach exhibits distinct mechanistic pathways and synthetic outcomes. The enzymatic acyl transfer route employs activated oxalyl donors (oxalyl-CoA or oxalyl-adenylate) in reactions catalyzed by acyltransferase domains (ATs) from nonribosomal peptide synthetase (NRPS) systems. This biomimetic approach achieves C9 regioselectivity through precise enzyme-substrate recognition, yielding methyl 9-(carboxyoxy)heptadecanoate with >90% positional purity [3] [4]. However, the requirement for cofactor regeneration systems (ATP, CoA) increases complexity and production costs. Typical reaction conditions (pH 7.5, 37°C) provide moderate yields (65-72%) but exceptional stereochemical control, making this route preferable for pharmaceutical applications requiring chiral purity [4].
In contrast, direct carboxylation employs strong bases (e.g., LDA in THF/heptane mixtures) to generate the C9 carbanion on methyl heptadecanoate, followed by quenching with carbon dioxide sources (Dry Ice, ClCO₂R) [8] [9]. This method operates under anhydrous conditions (-78°C to 25°C) and achieves higher throughput than enzymatic approaches. Recent optimizations demonstrate that in situ trapping of the carboxylate intermediate with diazomethane generates the methyl ester functionality directly, streamlining the synthesis. While chemical carboxylation delivers superior yields (85-92%), it suffers from positional isomerization (8-12% C8/C10 byproducts) and requires extensive purification to achieve >95% purity [8] [10]. The reaction scalability favors chemical methods, but enzymatic approaches provide superior selectivity for research-grade material.
Hybrid strategies employing chemoselective protection at C9 (via hydrolase-mediated acetylation) followed by Pd-catalyzed carbonylation have emerged as promising alternatives. These integrated approaches leverage temporary protecting groups (silyl ethers, acetals) to direct carboxylation specifically to C9, achieving 88% regioselectivity while maintaining the advantages of chemical catalysis. The catalytic systems (Pd(OAc)₂/Xantphos, CO atmosphere) operate under mild conditions (60°C, 20 bar) and provide isolated yields of 78-84% for methyl 9-(carboxyoxy)heptadecanoate after deprotection and esterification [6] [8]. Economic analyses indicate this hybrid route reduces production costs by ∼40% compared to purely enzymatic synthesis while maintaining acceptable isomer profiles (<6% byproducts).
Table 3: Performance Comparison of Carboxyoxy Introduction Methodologies
| Synthetic Parameter | Enzymatic Acyl Transfer | Direct Chemical Carboxylation | Hybrid Protection-Carbonylation |
|---|---|---|---|
| Representative Conditions | pH 7.5, 37°C, ATP/CoA regeneration | LDA, THF, -78°C → CO₂ source | Pd(OAc)₂/Xantphos, CO (20 bar), 60°C |
| Yield (Isolated Product) | 65-72% | 85-92% | 78-84% |
| C9 Regioselectivity | >90% | 88-92% | 94-96% (after deprotection) |
| Byproduct Formation | <5% (Hydrolysis products) | 8-12% (C8/C10 isomers) | 4-6% (Deprotection byproducts) |
| Stereochemical Control | High (Enzyme-dependent) | Racemic | Racemic |
| Typical Scale | Milligram to gram | Multigram to kilogram | Gram to multigram |
| Relative Cost | High (Cofactor requirements) | Low to moderate | Moderate |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6